Cas no 2138001-48-4 (3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-7-carboxylic acid)

3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-7-carboxylic acid is a spirocyclic compound featuring a benzoxazine moiety fused with a cyclopropane ring. Its unique structural framework, combining rigidity from the cyclopropane group with the versatility of the benzoxazine system, makes it a valuable intermediate in medicinal chemistry and drug discovery. The carboxylic acid functional group enhances its utility for further derivatization, enabling the synthesis of targeted bioactive molecules. This compound is particularly relevant in the development of central nervous system (CNS) agents due to its potential to modulate neurotransmitter pathways. Its stability and synthetic accessibility further contribute to its appeal in pharmaceutical research.
3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-7-carboxylic acid structure
2138001-48-4 structure
Product name:3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-7-carboxylic acid
CAS No:2138001-48-4
MF:C11H11NO3
MW:205.209943056107
CID:6543664
PubChem ID:165474079

3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-7-carboxylic acid
    • EN300-1129124
    • 2138001-48-4
    • 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-7-carboxylic acid
    • Inchi: 1S/C11H11NO3/c13-10(14)7-1-2-8-9(5-7)15-11(3-4-11)6-12-8/h1-2,5,12H,3-4,6H2,(H,13,14)
    • InChI Key: LVEMGTWFOBWAOE-UHFFFAOYSA-N
    • SMILES: O1C2C=C(C(=O)O)C=CC=2NCC21CC2

Computed Properties

  • Exact Mass: 205.07389321g/mol
  • Monoisotopic Mass: 205.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 58.6Ų

3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-7-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1129124-0.5g
3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-7-carboxylic acid
2138001-48-4 95%
0.5g
$699.0 2023-10-26
Enamine
EN300-1129124-5.0g
3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-7-carboxylic acid
2138001-48-4
5g
$2981.0 2023-06-09
Enamine
EN300-1129124-0.25g
3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-7-carboxylic acid
2138001-48-4 95%
0.25g
$670.0 2023-10-26
Enamine
EN300-1129124-1.0g
3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-7-carboxylic acid
2138001-48-4
1g
$1029.0 2023-06-09
Enamine
EN300-1129124-2.5g
3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-7-carboxylic acid
2138001-48-4 95%
2.5g
$1428.0 2023-10-26
Enamine
EN300-1129124-0.05g
3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-7-carboxylic acid
2138001-48-4 95%
0.05g
$612.0 2023-10-26
Enamine
EN300-1129124-10.0g
3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-7-carboxylic acid
2138001-48-4
10g
$4421.0 2023-06-09
Enamine
EN300-1129124-0.1g
3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-7-carboxylic acid
2138001-48-4 95%
0.1g
$640.0 2023-10-26
Enamine
EN300-1129124-5g
3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-7-carboxylic acid
2138001-48-4 95%
5g
$2110.0 2023-10-26
Enamine
EN300-1129124-10g
3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-7-carboxylic acid
2138001-48-4 95%
10g
$3131.0 2023-10-26

Additional information on 3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-7-carboxylic acid

3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-7-carboxylic acid (CAS No. 2138001-48-4): A Comprehensive Overview

3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-7-carboxylic acid (CAS No. 2138001-48-4) is a unique and structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic compounds, which are characterized by a central spiro atom connecting two rings. The presence of a benzoxazine ring and a cyclopropane ring in its structure imparts distinct chemical and biological properties, making it a promising candidate for various applications in drug discovery and development.

The chemical structure of 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-7-carboxylic acid is particularly noteworthy due to its intricate arrangement of functional groups. The carboxylic acid group at the C-7 position provides the molecule with potential for forming hydrogen bonds and participating in various chemical reactions. Additionally, the spirocyclic framework offers enhanced stability and conformational rigidity, which can be advantageous in designing molecules with specific biological activities.

In recent years, there has been a growing interest in the development of spirocyclic compounds for their potential therapeutic applications. Research has shown that these compounds can exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The unique structural features of 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-7-carboxylic acid make it particularly suitable for exploring these activities.

A study published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of spirocyclic compounds similar to 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-7-carboxylic acid. The researchers found that these compounds effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-7-carboxylic acid could be further investigated as a potential therapeutic agent for inflammatory diseases.

Beyond its anti-inflammatory properties, there is also evidence suggesting that spirocyclic compounds can exhibit anti-cancer activity. A study published in Cancer Research demonstrated that certain spirocyclic derivatives were effective in inducing apoptosis in cancer cells. The researchers noted that the presence of a carboxylic acid group was crucial for this activity. Given the structural similarity between these derivatives and 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-7-carboxylic acid, it is plausible that this compound could also possess anti-cancer properties.

In addition to its potential therapeutic applications, 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-7-carboxylic acid has been studied for its use as a building block in organic synthesis. The unique combination of functional groups and the spirocyclic framework makes it an attractive starting material for the synthesis of more complex molecules. Researchers have reported several synthetic routes to access this compound efficiently and selectively.

A notable synthetic approach involves the use of transition-metal-catalyzed reactions to construct the spirocyclic core. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce various substituents onto the benzoxazine ring. These methods not only provide high yields but also allow for the preparation of structurally diverse derivatives of 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-7-carboxylic acid.

The biological evaluation of these derivatives has revealed interesting structure-activity relationships (SAR). For instance, modifications at the C-7 position have been shown to significantly impact the biological activity of the compound. Substituents such as alkyl groups or aromatic rings can enhance or diminish specific biological effects. Understanding these SARs is crucial for optimizing the properties of 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-7-carboxylic acid for specific therapeutic applications.

In conclusion, 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-7-carboxylic acid (CAS No. 2138001-48-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile synthetic routes make it an attractive candidate for further investigation into its biological activities and therapeutic potential. Ongoing research is expected to uncover new insights into the properties and applications of this fascinating compound.

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.